molecular formula C10H9NO2 B13180356 Methyl3-(2-methylpyridin-4-YL)propiolate

Methyl3-(2-methylpyridin-4-YL)propiolate

Cat. No.: B13180356
M. Wt: 175.18 g/mol
InChI Key: CMWQQTFAKHRNNC-UHFFFAOYSA-N
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Description

Methyl 3-(2-methylpyridin-4-yl)propiolate is an organic compound with the molecular formula C10H9NO2. It is a derivative of pyridine and is characterized by the presence of a methyl group at the 2-position and a propiolate group at the 3-position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methylpyridin-4-yl)propiolate typically involves the reaction of 2-methyl-4-pyridinecarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with methanol to form the ester product .

Industrial Production Methods

Industrial production of Methyl 3-(2-methylpyridin-4-yl)propiolate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methylpyridin-4-yl)propiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methyl-4-pyridinecarboxylic acid.

    Reduction: Formation of 3-(2-methylpyridin-4-yl)propanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-methylpyridin-4-yl)propiolate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methylpyridin-4-yl)propiolate involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl propiolate: A simpler ester with similar reactivity but lacking the pyridine ring.

    Ethyl 3-(2-methylpyridin-4-yl)propiolate: An ethyl ester analog with slightly different physical properties.

    2-Methyl-4-pyridinecarboxylic acid: The carboxylic acid precursor used in the synthesis of Methyl 3-(2-methylpyridin-4-yl)propiolate.

Uniqueness

Methyl 3-(2-methylpyridin-4-yl)propiolate is unique due to the presence of both the pyridine ring and the propiolate group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

methyl 3-(2-methylpyridin-4-yl)prop-2-ynoate

InChI

InChI=1S/C10H9NO2/c1-8-7-9(5-6-11-8)3-4-10(12)13-2/h5-7H,1-2H3

InChI Key

CMWQQTFAKHRNNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C#CC(=O)OC

Origin of Product

United States

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